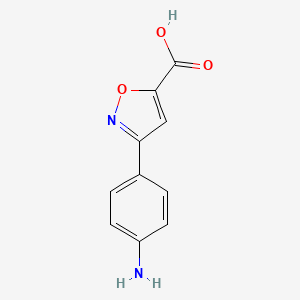

3-(4-Aminophenyl)-1,2-oxazole-5-carboxylic acid

説明

3-(4-Aminophenyl)-1,2-oxazole-5-carboxylic acid is an oxazole derivative featuring a 4-aminophenyl substituent at position 3 and a carboxylic acid group at position 5. Oxazole derivatives are widely studied for their pharmacological properties, including anti-inflammatory, antimicrobial, and enzyme-inhibitory activities. The presence of the aminophenyl group enhances solubility and interaction with biological targets, while the carboxylic acid moiety contributes to polarity and metabolic stability .

特性

IUPAC Name |

3-(4-aminophenyl)-1,2-oxazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O3/c11-7-3-1-6(2-4-7)8-5-9(10(13)14)15-12-8/h1-5H,11H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMZCNXMLWIIYDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NOC(=C2)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20702135 | |

| Record name | 3-(4-Aminophenyl)-1,2-oxazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20702135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

951626-02-1, 860367-71-1 | |

| Record name | 3-(4-Aminophenyl)-5-isoxazolecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=951626-02-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(4-Aminophenyl)-1,2-oxazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20702135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

General Synthetic Strategy

The synthesis of 3-(4-Aminophenyl)-1,2-oxazole-5-carboxylic acid typically involves:

- Formation of the oxazole ring via cyclization reactions.

- Introduction of the 4-aminophenyl substituent.

- Installation or preservation of the carboxylic acid functionality.

This often requires careful selection of starting materials and reaction conditions to ensure regioselectivity and functional group compatibility.

Oxazole Ring Construction via [3+2] Cycloaddition and Cyclization

A highly efficient and scalable method for synthesizing 4,5-disubstituted oxazoles, which includes analogs like this compound, involves direct transformation from carboxylic acids using triflylpyridinium reagents. The key steps are:

- Activation of carboxylic acid : The carboxylic acid is activated in situ by reaction with triflylpyridinium salts to form an acylpyridinium intermediate.

- Nucleophilic attack by isocyanoacetates : The acylpyridinium salt undergoes nucleophilic addition by alkyl isocyanoacetates or tosylmethyl isocyanide.

- Cyclization : The intermediate cyclizes to form the oxazole ring.

This method is notable for:

- Mild reaction conditions (typically 30–40 °C).

- Good functional group tolerance, including sensitive groups like amines.

- Scalability demonstrated by gram-scale syntheses.

- Recovery and reuse of catalysts such as DMAP (4-dimethylaminopyridine).

Experimental conditions example:

| Parameter | Condition |

|---|---|

| Solvent | Dichloromethane (DCM) |

| Temperature | Room temperature to 40 °C |

| Reaction time | 30 minutes to several hours |

| Catalyst | DMAP (1.5 equiv) |

| Reagents | Triflylpyridinium salt, isocyanoacetate or tosylmethyl isocyanide |

| Work-up | Extraction with water and DCM, drying, column chromatography |

This approach has been successfully applied to synthesize oxazole derivatives with aromatic amine substituents, suggesting applicability to this compound synthesis.

Diphenylphosphoryl Azide (DPPA)-Mediated One-Pot Synthesis

Another efficient method involves the use of diphenylphosphoryl azide (DPPA) for cascade reactions:

- Starting from 2-aminonicotinic or 2-aminoanthranilic acids.

- Reaction with ethyl isocyanoacetate or p-toluenesulfonylmethyl isocyanide.

- Formation of oxazole heterocycles through C-C, C-O, and C-N bond formation in a single operation.

Advantages:

- Metal-free and mild reaction conditions.

- High yields (up to 94%).

- Clean reactions with minimal by-products.

- Suitable for scale-up and late-stage functionalization.

This method is adaptable for synthesizing 2-amino-substituted oxazoles, which is structurally related to this compound.

Microwave-Assisted Synthesis

Microwave irradiation has been employed to accelerate oxazole synthesis:

- Starting materials: substituted aryl aldehydes and tosylmethyl isocyanide (TosMIC).

- Catalyst: potassium phosphate.

- Solvent: isopropyl alcohol.

- Conditions: 65 °C, 350 W microwave power, 8 minutes.

This method offers:

- Rapid reaction times.

- Good yields of 4,5-disubstituted oxazoles.

- Potential for synthesizing 5-substituted oxazoles with aminoaryl groups.

Though specific for substituted aryl aldehydes, this approach could be adapted for the target compound synthesis with appropriate precursors.

Multi-Step Organic Synthesis (General)

The preparation of this compound often involves:

- Synthesis of a 4-aminophenyl-substituted precursor.

- Cyclization to form the oxazole ring.

- Introduction or preservation of the carboxylic acid group.

The process may include protection/deprotection steps for the amino group to prevent side reactions during ring formation.

Summary Table of Preparation Methods

Research Findings and Practical Considerations

- The triflylpyridinium method offers a modern, efficient route with demonstrated success in synthesizing oxazoles bearing aminoaryl and carboxylic acid groups, making it highly suitable for this compound.

- DPPA-mediated synthesis provides an alternative metal-free approach with excellent yields and clean reaction profiles, useful for medicinal chemistry applications.

- Microwave-assisted methods can significantly reduce reaction times, which is beneficial for rapid synthesis and library generation.

- Protection of the amino group is often necessary to prevent side reactions during oxazole ring formation.

- Industrial scale-up is feasible with the triflylpyridinium method due to its robust and reproducible nature.

科学的研究の応用

Medicinal Chemistry

The compound has shown promise in drug development due to its potential as an anticancer agent and antimicrobial agent.

Anticancer Properties:

Recent studies have demonstrated that 3-(4-Aminophenyl)-1,2-oxazole-5-carboxylic acid exhibits significant cytotoxicity against various cancer cell lines. The mechanism of action involves inhibition of key enzymes such as thymidylate synthase and histone deacetylase (HDAC), which are essential for DNA synthesis and modification.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HeLa | 5.0 | HDAC inhibition |

| MCF-7 | 7.2 | Thymidylate synthase inhibition |

These findings suggest that derivatives of this compound could be developed into effective anticancer therapies .

Antimicrobial Activity:

The compound's structural features suggest potential antimicrobial properties. Similar compounds have been reported to disrupt bacterial membranes and inhibit DNA binding, indicating that this compound may exhibit similar mechanisms.

Materials Science

In materials science, this compound is utilized in the synthesis of advanced materials such as polymers and coatings due to its stability and reactivity. Its unique structure allows for the creation of novel composites with enhanced properties, making it valuable in industrial applications .

Case Study 1: Anticancer Activity

A study investigated the effects of this compound on HeLa and MCF-7 cancer cell lines. The results indicated that the compound significantly inhibited cell proliferation at low micromolar concentrations, highlighting its potential as a therapeutic agent in oncology.

Case Study 2: Antimicrobial Effects

Another research effort focused on assessing the antimicrobial efficacy of this compound against common bacterial strains. The results showed a marked reduction in bacterial growth, suggesting that it could serve as a lead compound for developing new antibiotics .

作用機序

The mechanism of action of 3-(4-Aminophenyl)-1,2-oxazole-5-carboxylic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the oxazole ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

類似化合物との比較

Structural Features and Substitutions

The following table summarizes key structural differences and similarities among 3-(4-Aminophenyl)-1,2-oxazole-5-carboxylic acid and related compounds:

Key Observations :

- Substituent Effects : Halogenated derivatives (e.g., chloro, bromo) increase lipophilicity and metabolic stability but reduce solubility .

- Functional Groups : Carboxamides (e.g., sulfamoylphenyl ethylamide) improve bioavailability through hydrogen bonding, while esters (e.g., methoxycarbonyl) act as prodrugs .

Physicochemical Properties

Key Trends :

- The aminophenyl group in the target compound enhances aqueous solubility compared to halogenated analogs.

- Halogen substituents increase logP, favoring membrane permeability but requiring formulation adjustments for delivery.

Key Insights :

- The target compound’s amino group may facilitate interactions with inflammatory mediators like cytokines or prostaglandin synthases .

- Carboxamide derivatives (e.g., sulfamoylphenyl ethylamide) show promise in targeting enzymes with hydrophobic active sites .

生物活性

3-(4-Aminophenyl)-1,2-oxazole-5-carboxylic acid is a heterocyclic compound that has gained attention for its potential biological activities, particularly in medicinal chemistry. This compound features an oxazole ring, which contributes to its stability and versatility in various chemical reactions. Research has indicated its possible applications in anti-inflammatory, antimicrobial, and anticancer therapies.

Chemical Structure and Properties

The compound's structure is characterized by the presence of an oxazole ring linked to an amino group and a carboxylic acid moiety. This configuration allows for diverse interactions with biological targets, making it a valuable scaffold in drug design.

Molecular Formula

- Chemical Formula : C9H8N2O3

- Molecular Weight : 192.17 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets through:

- Hydrogen Bonding : The amino group can form hydrogen bonds with biological macromolecules.

- π-π Interactions : The oxazole ring can participate in π-π stacking interactions with aromatic residues of proteins.

These interactions can modulate enzyme activities or receptor functions, leading to various biological effects.

Antimicrobial Activity

Studies have shown that derivatives of oxazole compounds exhibit significant antimicrobial properties. For instance, this compound has been investigated for its activity against both Gram-positive and Gram-negative bacteria.

| Microorganism | Activity Observed | Reference |

|---|---|---|

| Staphylococcus aureus | Inhibition | |

| Escherichia coli | Moderate inhibition | |

| Pseudomonas aeruginosa | Low activity |

Anti-inflammatory Properties

The compound has also been explored for its anti-inflammatory effects. In vitro studies suggest that it may inhibit pro-inflammatory cytokines, potentially benefiting conditions like arthritis and other inflammatory diseases.

Anticancer Potential

Research indicates that derivatives of this compound may possess anticancer properties by inducing apoptosis in cancer cells. A specific study demonstrated that certain analogs inhibited cell proliferation in neuroblastoma cells.

Case Studies

- Neuroblastoma Cell Studies

- Antimicrobial Evaluation

Pharmacokinetics

Pharmacokinetic studies reveal that this compound is soluble in DMSO and DMF but only slightly soluble in water. This solubility profile may affect its bioavailability and therapeutic efficacy.

Q & A

Q. What are the optimal synthetic routes for preparing 3-(4-Aminophenyl)-1,2-oxazole-5-carboxylic acid?

The synthesis typically involves cyclization reactions using precursors like β-keto esters or nitriles. For oxazole derivatives, a common approach is the Hantzsch synthesis, where a carboxylic acid derivative reacts with a nitrile under acidic conditions . Modifications may include introducing the 4-aminophenyl group via nucleophilic substitution or coupling reactions. For example, the aminophenyl moiety could be incorporated using palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination) after oxazole ring formation. Ensure anhydrous conditions for sensitive intermediates, and monitor reaction progress via TLC or HPLC .

Q. How can researchers characterize the purity and structural integrity of this compound?

Use a combination of analytical techniques:

- NMR spectroscopy (¹H/¹³C) to confirm the oxazole ring and substituent positions.

- HPLC-MS for purity assessment and molecular weight verification.

- FT-IR to identify functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹, NH₂ bends at ~1600 cm⁻¹).

- Elemental analysis to validate empirical formulas. Cross-reference data with structurally similar oxazoles (e.g., methoxy-substituted analogs) to resolve ambiguities .

Q. What safety precautions are recommended for handling this compound?

While specific hazard data for this compound is limited, general guidelines for aromatic amines and carboxylic acids apply:

- Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact.

- Work in a fume hood to prevent inhalation of dust or vapors.

- Store in airtight containers under dry, inert conditions to prevent degradation .

Advanced Research Questions

Q. How does the 4-aminophenyl substituent influence the compound’s electronic properties and reactivity?

The electron-donating amino group enhances conjugation with the oxazole ring, potentially increasing stability and altering acidity of the carboxylic acid moiety. Computational studies (e.g., DFT) can model charge distribution and predict sites for electrophilic/nucleophilic attack. Experimentally, compare reactivity with non-aminated analogs in reactions like esterification or amide coupling. The amino group may also enable post-synthetic modifications (e.g., diazotization or Schiff base formation) for functionalization .

Q. What strategies can stabilize this compound against hydrolysis or oxidation during storage?

- Lyophilization : Convert to a stable salt form (e.g., sodium carboxylate) and store at -20°C under nitrogen.

- Desiccants : Use silica gel or molecular sieves in storage containers to minimize moisture.

- Light protection : Amber vials to prevent photodegradation of the aromatic amine .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Control experiments : Verify assay conditions (pH, solvent, temperature) to rule out confounding factors.

- Structural analogs : Compare activity with compounds differing in substituent patterns (e.g., methoxy vs. amino groups) to identify pharmacophores .

- Statistical rigor : Apply error analysis methods (e.g., standard deviation, confidence intervals) to ensure reproducibility .

Q. What role does this compound play in polymer or nanocomposite development?

The carboxylic acid and aminophenyl groups enable covalent bonding with matrices like bentonite clay or biopolymers. For example, the amino group can form hydrogen bonds with hydroxylated surfaces, enhancing dispersion in nanocomposites. Applications in drug delivery systems may exploit pH-dependent solubility for controlled release .

Methodological Considerations

Q. How to optimize reaction yields in large-scale synthesis?

- Microwave-assisted synthesis : Reduces reaction time and improves homogeneity.

- Flow chemistry : Enhances control over exothermic steps (e.g., cyclization).

- Catalyst screening : Test palladium/copper catalysts for coupling efficiency .

Q. What computational tools predict the compound’s pharmacokinetic properties?

- ADMET prediction software (e.g., SwissADME, pkCSM) to estimate solubility, bioavailability, and metabolic stability.

- Molecular docking : Simulate interactions with biological targets (e.g., enzymes or receptors) to guide drug design .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。